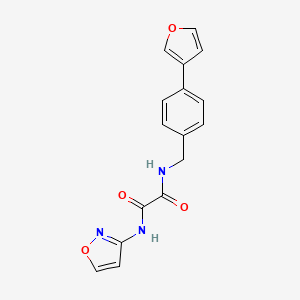

N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide

Description

N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group substituted with a furan-3-yl moiety at the para position and an isoxazol-3-yl group. Oxalamides are known for their ability to interact with biological targets, such as the TAS1R1/TAS1R3 umami taste receptor, as seen in related compounds like S336 (a potent umami agonist) . The furan and isoxazole heterocycles in its structure may influence solubility, metabolic stability, and receptor binding compared to other derivatives.

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c20-15(16(21)18-14-6-8-23-19-14)17-9-11-1-3-12(4-2-11)13-5-7-22-10-13/h1-8,10H,9H2,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPFGDYAGQVEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NC2=NOC=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl benzylamine and isoxazole-3-ylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced oxalamide derivatives.

Substitution: Benzyl-substituted products depending on the nucleophile used.

Scientific Research Applications

N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan and isoxazole rings may play a role in binding to these targets, while the oxalamide moiety could be involved in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and toxicological differences between N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide and related oxalamides:

Key Findings

Structural Differences: The target compound’s furan-3-yl benzyl group distinguishes it from S336’s dimethoxybenzyl and JECFA 1769’s methoxy-methylphenyl substituents. The isoxazole ring in the target compound may confer unique hydrogen-bonding interactions compared to pyridine in S336 .

Functional and Safety Profiles: S336 and JECFA 1769 are validated umami agonists or flavoring agents with established safety data. JECFA 1769 has a NOEL of 100 mg/kg/day in rats, suggesting low toxicity at typical usage levels . The target compound’s furan and isoxazole groups may undergo oxidative metabolism (similar to JECFA compounds) but could produce distinct metabolites due to heterocycle-specific pathways .

Gaps in Data :

- The target compound lacks explicit toxicological or potency data. Its safety and efficacy must be inferred from structural analogs.

- Physical properties (e.g., solubility, melting point) are unavailable, limiting direct comparisons.

Biological Activity

N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure composed of a furan ring, an isoxazole moiety, and an oxalamide functional group. The synthesis typically involves multi-step organic reactions, starting with the preparation of furan-3-yl benzylamine and isoxazole-3-ylamine intermediates. These intermediates are then reacted with oxalyl chloride under specific conditions to yield the final product. Common solvents used in the synthesis include dichloromethane, with catalysts like triethylamine facilitating the reaction.

Synthetic Route Summary

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Furan-3-yl benzylamine + Isoxazole-3-ylamine | Reaction with oxalyl chloride | This compound |

| 2 | Oxalyl chloride | Dichloromethane, triethylamine | Final oxalamide compound |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing furan and isoxazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays showed that these compounds can inhibit cell proliferation in human lung cancer cell lines such as A549 and HCC827, with IC50 values indicating effective concentrations .

Antimicrobial Activity

The compound's antimicrobial properties are also noteworthy. Research indicates that it may exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, related compounds have shown effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound could be a candidate for further exploration in antimicrobial drug development .

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, facilitated by hydrogen bonding and hydrophobic interactions due to its functional groups. The furan and isoxazole rings play crucial roles in binding affinity to these targets .

Study 1: Antitumor Efficacy

In a comparative study, several compounds structurally related to this compound were evaluated for their antitumor efficacy using both 2D and 3D cell culture models. The results indicated that compounds with similar structural features exhibited significant growth inhibition in A549 cells (IC50 = 6.75 μM). Notably, these compounds demonstrated lower toxicity towards normal fibroblast cells (MRC-5), indicating a favorable therapeutic index .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various derivatives. Compounds were tested against multiple bacterial strains at varying concentrations (0.88, 0.44, and 0.22 μg mm^-2). Results showed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like cefotaxime and piperacillin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.